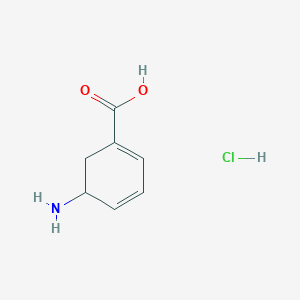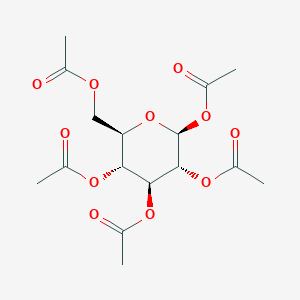
Ácido 4-mercaptofenilacético
Descripción general
Descripción
4-Mercaptophenylacetic acid, also known as 4-sulfanylphenylacetic acid, is an organic compound with the molecular formula C8H8O2S. It is characterized by the presence of a thiol group (-SH) attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is a white to pale yellow crystalline solid with a melting point of 105-109°C .
Aplicaciones Científicas De Investigación
4-Mercaptophenylacetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
4-Mercaptophenylacetic acid (MPAA) primarily targets disulfide-containing proteins . These proteins play a crucial role in various biological processes, including protein folding, stability, and function.
Mode of Action
MPAA acts as a redox buffer and a thiol catalyst . It interacts with its targets by increasing the folding rate of disulfide-containing proteins . This interaction results in a more efficient and selective ligation of peptide fragments .
Biochemical Pathways
MPAA affects the native chemical ligation (NCL) reactions . It is used in the preparation of small ubiquitin-like modifier peptides from bis(2-sulfanylethyl)amido peptide via sequential native chemical ligation . This process impacts the downstream effects of protein synthesis and modification.
Pharmacokinetics
It’s known that mpaa is used in large excess to achieve practically useful rates in native chemical ligation .
Result of Action
The action of MPAA results in the increased folding rate of disulfide-containing proteins . This leads to the efficient ligation of peptide fragments, which is crucial for protein synthesis and modification .
Action Environment
The action, efficacy, and stability of MPAA can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . .
Análisis Bioquímico
Biochemical Properties
4-Mercaptophenylacetic acid interacts with various biomolecules, particularly proteins that contain disulfide bonds. It acts as a thiol catalyst in native chemical ligation reactions, which are processes used to form covalent bonds between two peptides .
Cellular Effects
The effects of 4-Mercaptophenylacetic acid on cells are primarily related to its role in protein folding. By increasing the folding rate of disulfide-containing proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Mercaptophenylacetic acid exerts its effects through its interactions with disulfide bonds in proteins. It acts as a reducing agent, breaking the disulfide bonds and thereby changing the conformation of the protein. This can lead to changes in the activity of the protein, including enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Mercaptophenylacetic acid can be synthesized through various methods. One common approach involves the reaction of 4-bromophenylacetic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods: In industrial settings, the production of 4-mercaptophenylacetic acid may involve the catalytic hydrogenation of 4-nitrophenylacetic acid to 4-aminophenylacetic acid, followed by thiolation using hydrogen sulfide or a similar reagent. The process is optimized for high yield and purity, often involving multiple purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 4-Mercaptophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Alkyl or acyl derivatives.
Comparación Con Compuestos Similares
- 4-Mercaptobenzoic acid
- 4-Mercaptophenylboronic acid
- 3-Mercaptopropionic acid
- 4-Aminothiophenol
Comparison: 4-Mercaptophenylacetic acid is unique due to its combination of a thiol group and an acetic acid moiety, which provides distinct reactivity and versatility in chemical synthesis. Compared to 4-mercaptobenzoic acid, which has a carboxylic acid group directly attached to the phenyl ring, 4-mercaptophenylacetic acid offers additional flexibility in forming derivatives and participating in various reactions .
Propiedades
IUPAC Name |
2-(4-sulfanylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)5-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXSLDYRYTVAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392056 | |
| Record name | 4-Mercaptophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39161-84-7 | |
| Record name | 4-Mercaptophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39161-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Mercaptophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039161847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Mercaptophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Mercaptophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-MERCAPTOPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M977MK9GKO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B13575.png)








![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13599.png)
![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)
